molecular formula C22H22N6O B2577516 N-(2-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946369-59-1

N-(2-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2577516
CAS No.: 946369-59-1
M. Wt: 386.459
InChI Key: WZBGRTJNMVWVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a pyrazolo[3,4-d]pyrimidine core substituted at three critical positions:

  • Position 1: A phenyl group.
  • Position 4: A 2-methylphenylamine moiety.
  • Position 6: A morpholin-4-yl group.

Pyrazolo[3,4-d]pyrimidines are recognized for their kinase inhibitory properties, with structural modifications influencing solubility, binding affinity, and metabolic stability . The morpholine group at position 6 enhances polarity and hydrogen-bonding capacity, while the 2-methylphenyl group at position 4 contributes to lipophilicity.

Properties

IUPAC Name

N-(2-methylphenyl)-6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c1-16-7-5-6-10-19(16)24-20-18-15-23-28(17-8-3-2-4-9-17)21(18)26-22(25-20)27-11-13-29-14-12-27/h2-10,15H,11-14H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBGRTJNMVWVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H17N5O2C_{16}H_{17}N_{5}O_{2} with a molecular weight of approximately 311.339 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets, particularly kinases.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of phenylpyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). Some derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.3 to 24 µM against key targets such as EGFR and VGFR2 .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5iMCF-70.3Dual EGFR/VGFR2 inhibitor
5iHCT1167.60Induces apoptosis and inhibits cell migration
OtherHePG-2VariableVarious kinase inhibition

2. Kinase Inhibition

The compound has shown inhibitory effects on various kinases, which are crucial in cancer progression and treatment resistance. Notably, it acts on EGFR and VGFR2 pathways, which are often overactive in tumors. The structural similarity of the pyrazolo[3,4-d]pyrimidine scaffold to ATP allows for effective binding to kinase domains, making it a promising candidate for drug development targeting these pathways .

Case Study 1: In Vivo Efficacy

In a xenograft model using MCF-7 cells, treatment with the compound resulted in significant tumor growth inhibition compared to control groups. The study demonstrated that the compound not only reduced tumor size but also induced apoptosis in cancer cells through caspase activation pathways.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study revealed that modifications to the morpholine group enhanced the compound's affinity for its targets. Substituting different groups at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold resulted in varying degrees of potency against CDK1 and CDK2 kinases, underscoring the importance of structural optimization in drug design .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation: The compound disrupts cell cycle progression leading to G1 arrest.
  • Induction of Apoptosis: It activates apoptotic pathways resulting in increased caspase activity.
  • Targeting Kinase Signaling: By inhibiting key kinases involved in tumor growth and survival, it effectively reduces cancer cell viability.

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-position is pivotal for modulating electronic and steric effects. Key analogues include:

Compound Name Position 6 Substituent Molecular Weight Key Features Reference
Target Compound Morpholin-4-yl 362.43 g/mol Direct morpholine attachment; polar O-atom -
2e () Morpholinoethylthio 543.51 g/mol S-linked morpholine; increased flexibility
PP2 () 4-Chlorophenyl 341.80 g/mol Kinase inhibitor (Src family)
6-(Methylsulfanyl) derivative () Methylsulfanyl 299.39 g/mol Thioether group; lower polarity
  • Morpholine vs.
  • Morpholinoethylthio (2e): This substituent introduces a flexible ethylene spacer but may decrease bioavailability due to increased molecular weight (543.51 g/mol vs. 362.43 g/mol for the target) .

Substituent Variations at Position 4

The 4-amine group influences target selectivity and lipophilicity:

Compound Name Position 4 Substituent Molecular Weight Key Features Reference
Target Compound 2-Methylphenyl 362.43 g/mol Moderate lipophilicity (logP ~3.2 estimated) -
2a () 2-Chlorophenyl 430.31 g/mol Electron-withdrawing Cl; higher polarity
N-Isopropyl derivative () Isopropyl 299.39 g/mol Reduced steric hindrance; lower MW
N-Benzyl derivative () Benzyl 377.86 g/mol Increased aromaticity; higher logP
  • 2-Methylphenyl vs.
  • Isopropyl vs. Aromatic Groups : The isopropyl group () reduces steric bulk but may weaken π-π stacking interactions critical for kinase inhibition .

Core Structure Modifications

Replacing the pyrazolo[3,4-d]pyrimidine core alters pharmacological profiles:

Compound Name (Evidence) Core Structure Key Features Reference
Target Compound Pyrazolo[3,4-d]pyrimidine Planar structure; kinase binding affinity -
PP2 () Pyrazolo[3,4-d]pyrimidine Src kinase inhibition
6-Morpholin-4-yl pyrimidine () Pyrimidine Simplified core; unknown bioactivity
  • Pyrazolo[3,4-d]pyrimidine vs. Pyrimidine : The fused pyrazole ring in the target compound enhances rigidity and binding to kinase ATP pockets, unlike simpler pyrimidines () .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

  • Methodology :

  • Step 1 : Construct the pyrazolo[3,4-d]pyrimidine core via condensation of phenylhydrazine with nitriles or via cyclization of aminopyrazole precursors under reflux in ethanol .
  • Step 2 : Introduce the morpholine moiety through nucleophilic substitution at the 6-position, using morpholine as a nucleophile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Step 3 : Attach the 2-methylphenyl group via Buchwald-Hartwig amination or Ullmann coupling, employing palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene at elevated temperatures (110–120°C) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the compound’s structure be validated using spectroscopic techniques?

  • 1H/13C NMR : Key signals include:

  • δ 8.30–8.50 ppm (pyrimidine H-2), δ 3.50–3.80 ppm (morpholine CH₂), δ 2.30 ppm (2-methylphenyl CH₃) .
  • Aromatic protons (δ 6.80–7.96 ppm) confirm phenyl and substituted phenyl groups .
    • IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 1100–1250 cm⁻¹ (C-O-C in morpholine) .
    • Mass Spectrometry : ESI-MS (m/z ~446 [M+H]⁺) validates molecular weight .

Q. What are the compound’s solubility properties in common solvents?

  • High solubility : Polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding capacity of morpholine and pyrimidine .
  • Low solubility : Water (<0.1 mg/mL at 25°C) and hexane. For in vitro assays, use DMSO stock solutions (10 mM) diluted in buffer .

Advanced Research Questions

Q. How does the morpholine substituent influence kinase inhibition selectivity?

  • SAR Insights :

  • Morpholine’s oxygen atom forms hydrogen bonds with hinge regions of kinases (e.g., EGFR, PI3K), enhancing binding affinity .
  • Replace morpholine with piperidine or thiomorpholine to assess steric/electronic effects on IC₅₀ values .
    • Experimental Design :
  • Screen against kinase panels (e.g., Eurofins KinaseProfiler) with ATP concentrations adjusted to physiological levels (1 mM) .

Q. How can conflicting activity data in enzymatic vs. cellular assays be resolved?

  • Hypothesis : Cellular permeability or efflux pump interactions (e.g., P-gp) may reduce efficacy despite high enzymatic inhibition.
  • Methodology :

  • Measure cellular uptake via LC-MS/MS .
  • Co-administer efflux inhibitors (e.g., verapamil) to assess P-gp involvement .
  • Compare IC₅₀ values in isogenic cell lines with/without efflux pumps .

Q. What strategies improve metabolic stability in vivo?

  • Approach :

  • Deuterate labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation .
  • Prodrug design : Mask amine groups with acetyl or PEGylated moieties to enhance plasma half-life .
    • Validation :
  • Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) and compare t₁/₂ values .

Q. How does the compound interact with off-target receptors (e.g., serotonin receptors)?

  • Docking Studies :

  • Use Schrödinger Maestro to model interactions with 5-HT₂A/2C receptors. Morpholine may engage in π-stacking with Phe residues .
    • Experimental Validation :
  • Radioligand binding assays (³H-ketanserin for 5-HT₂A) to quantify Kᵢ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.